molecular formula C9H9NO3 B1615398 Acetylsalicylamide CAS No. 5663-71-8

Acetylsalicylamide

Cat. No.: B1615398
CAS No.: 5663-71-8
M. Wt: 179.17 g/mol
InChI Key: KGHXFBVYXDFJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylsalicylamide, also known as 5-acetylsalicylamide, is a derivative of salicylamide. It is a white or slightly pink crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is known for its analgesic and antipyretic properties, similar to those of aspirin and salicylamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetylsalicylamide typically involves the Friedel-Crafts acylation of salicylamide. One method includes the use of anhydrous aluminum chloride and sodium chloride to create a low-melting-point NaCl-AlCl3 mixed fused salt. Salicylamide is then added to this mixture, followed by the dropwise addition of an acylation reagent such as acetyl chloride. The reaction is maintained at a specific temperature, and the product is purified through filtration and recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of ionic liquids as both solvents and catalysts. This method is advantageous due to its high yield, low environmental impact, and cost-effectiveness. The process involves the reaction of salicylamide with chloroacetyl chloride in the presence of an ionic liquid, followed by purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Acetylsalicylamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Acetylsalicylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetylsalicylamide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), similar to aspirin. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By blocking these enzymes, this compound exerts its analgesic and antipyretic effects .

Comparison with Similar Compounds

    Salicylamide: Shares similar analgesic and antipyretic properties but lacks the acetyl group.

    Aspirin (Acetylsalicylic Acid): Also inhibits cyclooxygenase enzymes but has a different chemical structure.

    Paracetamol (Acetaminophen): Another analgesic and antipyretic agent with a different mechanism of action.

Uniqueness: Acetylsalicylamide is unique due to its specific chemical structure, which combines the properties of salicylamide and acetylsalicylic acid. This combination allows it to retain the therapeutic effects of both parent compounds while potentially offering improved pharmacokinetic properties .

Properties

IUPAC Name

(2-carbamoylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHXFBVYXDFJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046108
Record name 2-(Aminocarbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5663-71-8
Record name 2-(Acetyloxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5663-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Acetylsalicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Aminocarbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminocarbonyl)phenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLSALICYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/496N9P3MZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylsalicylamide
Reactant of Route 2
Reactant of Route 2
Acetylsalicylamide
Reactant of Route 3
Reactant of Route 3
Acetylsalicylamide
Reactant of Route 4
Reactant of Route 4
Acetylsalicylamide
Reactant of Route 5
Reactant of Route 5
Acetylsalicylamide
Reactant of Route 6
Reactant of Route 6
Acetylsalicylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.